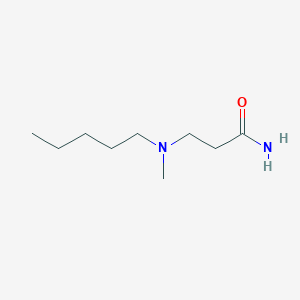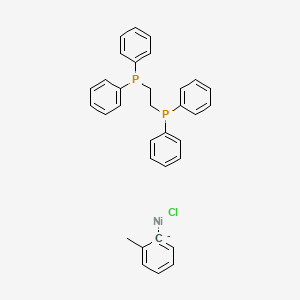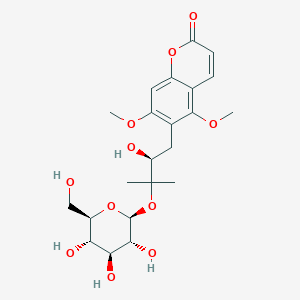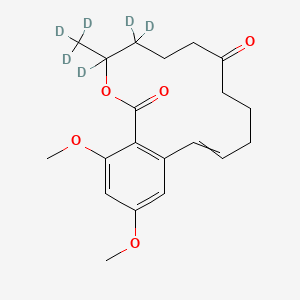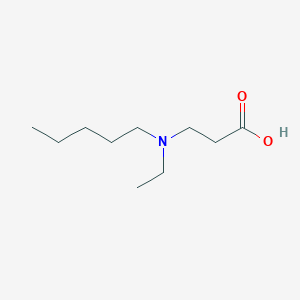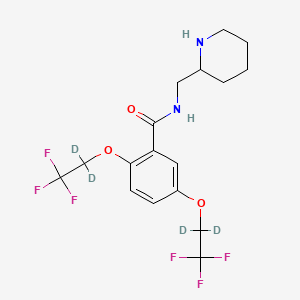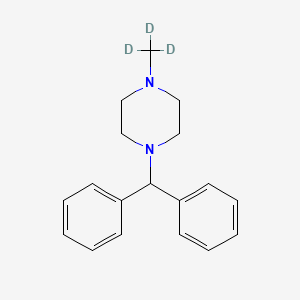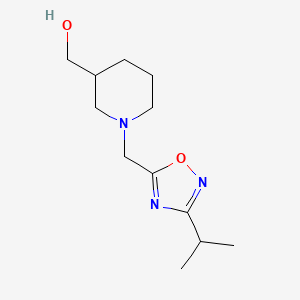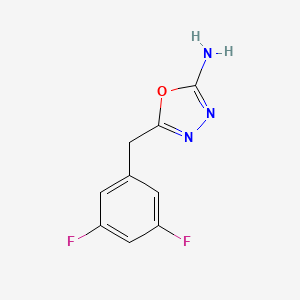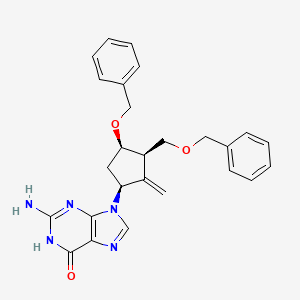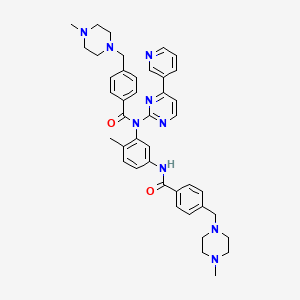
Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde is a chemical compound with the molecular formula C42H47N9O2 and a molecular weight of 709.88 g/mol . It is an impurity of Gleevec, a well-known tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML) and certain forms of acute lymphoblastic leukemia (ALL) .
Méthodes De Préparation
The synthesis of Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde involves several steps. One common method includes the reaction of p-bromomethylbenzonitrile with N-methylpiperazine, followed by basic hydrolysis of the nitrile group and acidification with hydrochloric acid . Another approach involves the preparation of a lithium salt of methyl (4-bromomethyl)benzoate with N-methylpiperazine, followed by saponification of the ester group with lithium hydroxide .
Analyse Des Réactions Chimiques
Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde has several scientific research applications:
Mécanisme D'action
The mechanism of action of Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde involves the inhibition of tyrosine kinases. It prevents the growth-inducing signals sent by enzymes found in some cancerous cells. Specifically, it targets the BCR-ABL kinase, which adds phosphate groups onto target molecules, thereby inhibiting their activity and preventing cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde is unique due to its specific structure and function as an impurity of Gleevec. Similar compounds include:
4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde: A related compound with similar structural features.
Imatinib: The parent compound, which is a tyrosine kinase inhibitor used in cancer treatment.
These compounds share structural similarities but differ in their specific applications and effects.
Propriétés
Formule moléculaire |
C42H47N9O2 |
|---|---|
Poids moléculaire |
709.9 g/mol |
Nom IUPAC |
N-[4-methyl-3-[[4-[(4-methylpiperazin-1-yl)methyl]benzoyl]-(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide |
InChI |
InChI=1S/C42H47N9O2/c1-31-6-15-37(45-40(52)34-11-7-32(8-12-34)29-49-23-19-47(2)20-24-49)27-39(31)51(42-44-18-16-38(46-42)36-5-4-17-43-28-36)41(53)35-13-9-33(10-14-35)30-50-25-21-48(3)22-26-50/h4-18,27-28H,19-26,29-30H2,1-3H3,(H,45,52) |
Clé InChI |
OFVVGPPRYUAQLP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)N(C4=NC=CC(=N4)C5=CN=CC=C5)C(=O)C6=CC=C(C=C6)CN7CCN(CC7)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


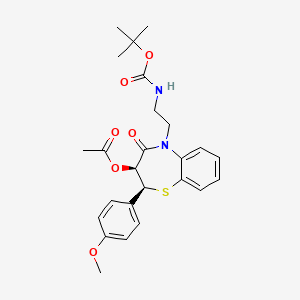
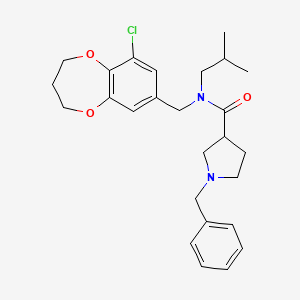
![N-[3-chloro-4-[(1S,2R,6S,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]phenyl]pyridine-2-carboxamide](/img/structure/B13444189.png)
